(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a methoxycarbonyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid under acidic conditions to form the imino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazinane derivatives.
Scientific Research Applications
(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiazinane ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid: shares similarities with other thiazinane derivatives and imino compounds.
Thiazinane derivatives: Compounds with similar ring structures but different substituents.
Imino compounds: Compounds with similar imino groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O5S |
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Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-(4-methoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5S/c1-16-11(17)7-10(12(18)19)22-14(16)15-9-5-3-8(4-6-9)13(20)21-2/h3-6,10H,7H2,1-2H3,(H,18,19) |
InChI Key |
DNWGAQNZOYSHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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